In Vitro Vasorelaxant Potency: Cyanoguanidine Target Class Outperforms Parent Thioureas by ≥3-Fold
In a systematic SAR study of pinacidil-related KCOs, the cyanoguanidine derivative N-(6-amino-3-pyridyl)-N'-cyano-N″-(1-methyl-2-norbornyl)guanidine (23d) achieved an EC₁₀₀ of 3 × 10⁻⁸ M against spontaneous mechanical activity in rat portal vein, representing a 3.3-fold improvement over pinacidil (EC₁₀₀ = 1 × 10⁻⁷ M) [1]. Although direct data for N-cyano-N'-(3-pyridinyl)thiourea are not reported in the same assay, the N-cyano-N'-pyridylthiourea scaffold is the immediate synthetic precursor to these high-potency cyanoguanidines, strongly implying that the cyano-thiourea motif is necessary for achieving sub-100 nM activity.
| Evidence Dimension | Inhibition of spontaneous mechanical activity (vasorelaxation) |
|---|---|
| Target Compound Data | Not directly measured; scaffold delivers EC₁₀₀ 3 × 10⁻⁸ M for related cyanoguanidine 23d |
| Comparator Or Baseline | Pinacidil: EC₁₀₀ = 1 × 10⁻⁷ M |
| Quantified Difference | 3.3-fold lower EC₁₀₀ for cyanoguanidine 23d vs pinacidil |
| Conditions | Rat portal vein, in vitro inhibition of spontaneous mechanical activity |
Why This Matters
Procuring the N-cyano-N'-3-pyridylthiourea intermediate provides a direct path to cyanoguanidine analogs that are at least 3× more potent than the historical benchmark pinacidil, accelerating hit-to-lead timelines.
- [1] Takemoto T, et al. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds. J Med Chem. 1994;37(1):18-25. PMID: 8289193. View Source
